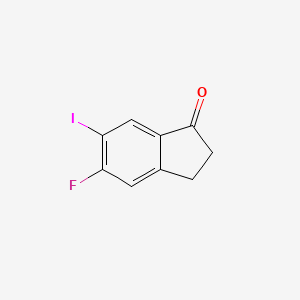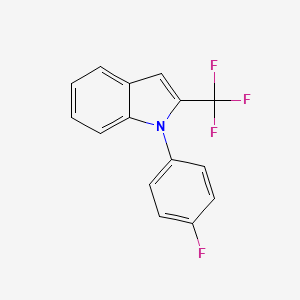
5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-methyl-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-methyl-4H-chromen-4-one is a flavonoid compound known for its diverse biological activities. It is a type of flavone, which is a subclass of flavonoids, and is characterized by its chromen-4-one backbone with hydroxyl groups at positions 5, 7, and 4’ and a methyl group at position 8. This compound is found in various plants and has been studied for its potential health benefits and applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methyl-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with appropriate phenolic precursors.
Condensation Reaction: A condensation reaction between a phenolic aldehyde and a diketone is carried out under acidic or basic conditions to form the chromen-4-one structure.
Hydroxylation: Hydroxyl groups are introduced at specific positions through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Methylation: The methyl group at position 8 is introduced using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chromen-4-one structure can be reduced to form dihydroflavones.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Quinones, hydroxylated derivatives.
Reduction Products: Dihydroflavones.
Substitution Products: Halogenated, nitrated, or sulfonated flavones.
Wissenschaftliche Forschungsanwendungen
5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-methyl-4H-chromen-4-one has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a precursor for the synthesis of more complex flavonoids and as a model compound for studying flavonoid chemistry.
Biology: Investigated for its antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Potential therapeutic agent for diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders due to its bioactive properties.
Industry: Utilized in the development of natural health products, dietary supplements, and cosmetics.
Wirkmechanismus
The mechanism of action of 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Apigenin: 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one, lacks the methyl group at position 8.
Naringenin: 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one, a flavanone with a similar structure but different bioactivities.
Luteolin: 5,7,3’,4’-Tetrahydroxyflavone, has an additional hydroxyl group at position 3’.
Uniqueness
5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-methyl-4H-chromen-4-one is unique due to the presence of the methyl group at position 8, which can influence its chemical reactivity and biological activity. This structural feature may enhance its lipophilicity and ability to interact with specific molecular targets, distinguishing it from other similar flavonoids.
Eigenschaften
CAS-Nummer |
5594-99-0 |
|---|---|
Molekularformel |
C16H12O5 |
Molekulargewicht |
284.26 g/mol |
IUPAC-Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methylchromen-4-one |
InChI |
InChI=1S/C16H12O5/c1-8-11(18)6-12(19)15-13(20)7-14(21-16(8)15)9-2-4-10(17)5-3-9/h2-7,17-19H,1H3 |
InChI-Schlüssel |
YXIWGOWCOPLSJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Benzyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B15064133.png)





![5,8,9-Trimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B15064169.png)


![Carbamic acid, [3-(trimethoxysilyl)propyl]-, 1,1-dimethylethyl ester](/img/structure/B15064197.png)


